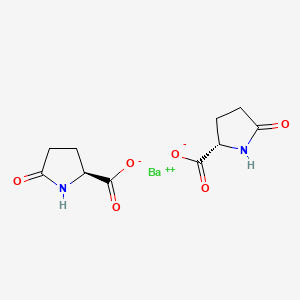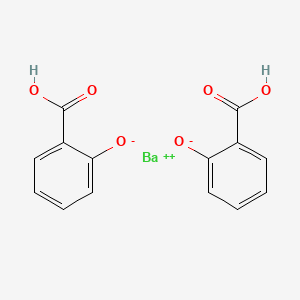
Barium disalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium disalicylate is an organometallic compound with the chemical formula C₁₄H₁₀BaO₆. It is a barium salt of salicylic acid, where two salicylate anions are coordinated to a barium cation. This compound is known for its applications in various fields, including medicine and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium disalicylate can be synthesized through a reaction between barium hydroxide and salicylic acid. The reaction typically involves dissolving barium hydroxide in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then filtered, washed, and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Barium disalicylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the salicylate ligands are replaced by other anions or ligands.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of barium oxide and other by-products.
Acids: It reacts with strong acids to release salicylic acid and form barium salts of the corresponding acids.
Major Products Formed:
Barium Oxide: Formed during oxidation reactions.
Salicylic Acid: Released when this compound reacts with strong acids.
Applications De Recherche Scientifique
Barium disalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in formulations that require the controlled release of salicylic acid.
Industry: this compound is used in the production of certain types of glass and ceramics, where it acts as a fluxing agent to lower the melting point of the materials.
Mécanisme D'action
The mechanism of action of barium disalicylate involves the release of salicylic acid upon hydrolysis. Salicylic acid is known for its anti-inflammatory and analgesic properties, which are utilized in various medicinal formulations. The barium ion itself can interact with biological molecules, potentially affecting cellular processes and enzyme activities.
Comparaison Avec Des Composés Similaires
Bismuth Subsalicylate: Similar to barium disalicylate, bismuth subsalicylate is used in medicine for its antibacterial and anti-inflammatory properties.
Calcium Disalicylate: Another similar compound, calcium disalicylate, is used in pharmaceuticals for its analgesic and anti-inflammatory effects.
Uniqueness: this compound is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other salicylate salts. Its applications in materials science and potential biological activities make it a compound of interest in various research fields.
Propriétés
Numéro CAS |
5908-78-1 |
|---|---|
Formule moléculaire |
C14H10BaO6 |
Poids moléculaire |
411.55 g/mol |
Nom IUPAC |
barium(2+);2-carboxyphenolate |
InChI |
InChI=1S/2C7H6O3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
Clé InChI |
FSVHTWITPYPMHK-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



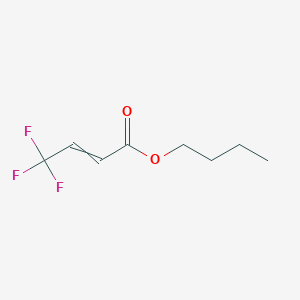
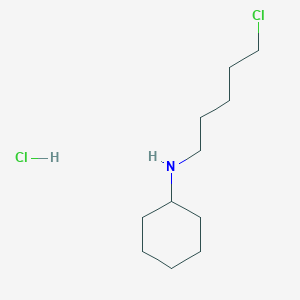
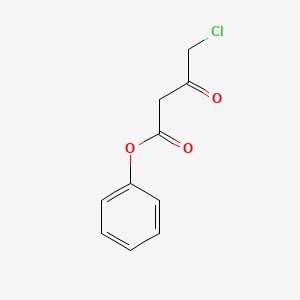
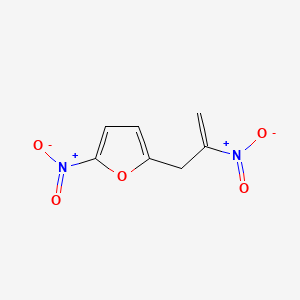
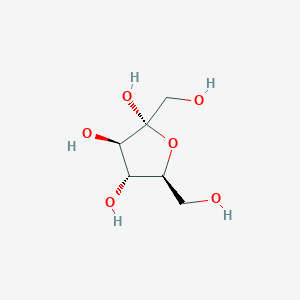

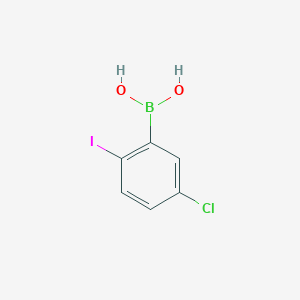
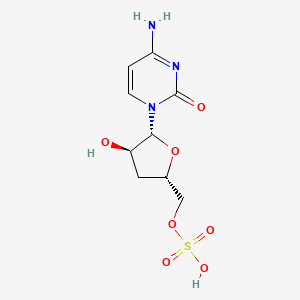

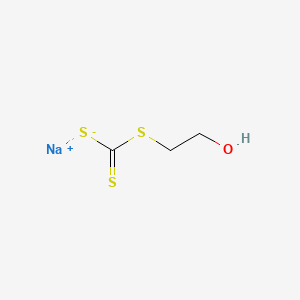
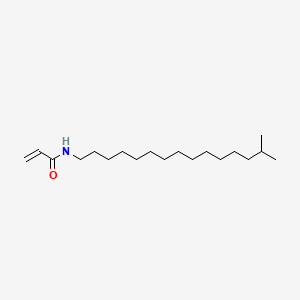
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
